2-Bromo-5-fluoroaniline

概要

説明

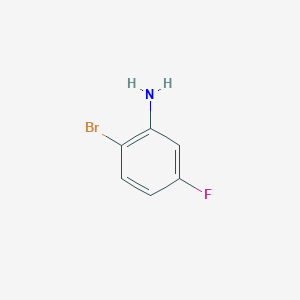

2-Bromo-5-fluoroaniline is an organic compound with the molecular formula C6H5BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 2 and 5 positions, respectively . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-5-fluoroaniline involves the hydrogenation of 2-bromo-5-fluoronitrobenzene. The process includes adding methanol, 2-bromo-5-fluoronitrobenzene, W-4 Raney nickel, and a bromine inhibitor into a hydrogenation kettle. The reaction mixture is then subjected to hydrogenation . After the reaction is complete, the solution is filtered under a nitrogen atmosphere, and methanol is removed by vacuum distillation. The residue is then washed with n-hexane and process water, followed by crystallization to obtain the final product .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production by ensuring high purity and yield, and by implementing continuous and automated production techniques .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under controlled conditions:

Key findings:

-

Bromine replacement occurs preferentially over fluorine due to lower bond dissociation energy (C-Br vs. C-F).

-

Steric hindrance from the amino group directs substitution to position 4 in some cases .

Electrophilic Aromatic Substitution

The amino group activates the ring for electrophilic attacks, primarily at positions ortho and para to itself:

| Electrophile | Conditions | Major Product | Regioselectivity | Source |

|---|---|---|---|---|

| Nitronium ion | HNO₃/H₂SO₄, 0-5°C | 2-Bromo-5-fluoro-3-nitroaniline | Para to -NH₂ | |

| Acetyl chloride | AlCl₃, CH₂Cl₂, reflux | N-Acetyl derivatives | Ortho/para |

Mechanistic insight:

-

Fluorine's strong -I effect deactivates position 5, limiting substitution at this site .

-

Competitive bromine displacement occurs under strongly acidic conditions .

Reductive Transformations

The nitro precursor (2-bromo-5-fluoronitrobenzene) undergoes catalytic hydrogenation:

| Reducing System | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| H₂ (1.2 MPa)/Raney Ni | Methanol, 40-50°C | 98% | >99% | |

| Fe/HOAc-EtOH | Reflux, 2 hrs | Quant. | 95% |

Critical process parameters:

-

Bromine inhibitors (morpholine) prevent dehalogenation during hydrogenation .

-

Reaction time optimization prevents over-reduction to cyclohexylamine derivatives .

Heterocycle Formation

Reactions generating bioactive heterocycles:

Notable outcomes:

-

Benzothiazole formation proceeds via intramolecular cyclization .

-

β-Lactam conjugates show activity against β-lactamase-producing bacteria .

Oxidation Reactions

Controlled oxidation of the amino group:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂O₂/Fe³⁺ | AcOH, 60°C | Nitroso derivatives | 78% | |

| KMnO₄/H₂SO₄ | Aqueous, 0°C | 2-Bromo-5-fluorophenol | 65% |

Challenges:

-

Over-oxidation to nitro compounds requires careful stoichiometric control.

-

Competing ring bromination occurs under strong oxidative conditions.

Diazotization & Subsequent Reactions

The amino group enables diazotization for diverse transformations:

| Diazonium Salt Treatment | Product Type | Key Application | Yield | Source |

|---|---|---|---|---|

| CuCN/KCN | 2-Bromo-5-fluorobenzonitrile | Pesticide intermediates | 82% | |

| HBF₄/Δ | Fluorobenzene derivatives | Liquid crystal materials | 75% |

Technical considerations:

-

Low-temperature maintenance (-5°C to 5°C) prevents decomposition .

-

Sandmeyer reactions require bromide scavengers to avoid polybromination .

This compound's reactivity profile enables precise molecular editing, particularly in drug discovery. Recent advances in flow chemistry have improved yields in hydrogenation and cross-coupling reactions , while computational modeling aids in predicting regioselectivity patterns for new derivatives .

科学的研究の応用

Pharmaceutical Applications

2-Bromo-5-fluoroaniline serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for the introduction of various functional groups, making it a valuable building block in drug development.

Key Pharmaceutical Compounds Synthesized:

| Compound Name | Application Area |

|---|---|

| 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | Antifungal agent for onychomycosis |

| Benzothiazole derivatives | Antitumor agents |

| 5-Fluoronitrobenzothiazole derivatives | Antimicrobial properties |

The synthesis of these compounds often involves the use of this compound as a precursor. For instance, it has been utilized to create orthobromothiobenzanilide , which exhibits significant biological activity .

Agrochemical Applications

In agrochemistry, this compound is employed in the synthesis of pesticides and herbicides. The compound's halogenated structure enhances its reactivity and efficacy in agricultural formulations.

Examples of Agrochemical Compounds:

| Compound Name | Application Area |

|---|---|

| Herbicides | Targeting specific weed species |

| Insecticides | Protecting crops from pests |

The incorporation of fluorine and bromine atoms typically improves the stability and performance of these agrochemicals under environmental conditions .

Material Science Applications

Beyond its role in pharmaceuticals and agrochemicals, this compound is also finding applications in material science. Its unique properties contribute to the development of new materials with tailored characteristics.

Material Development Examples:

| Material Type | Application Area |

|---|---|

| Conductive polymers | Electronics and sensors |

| Mesoporous silica-supported catalysts | Catalysis in organic reactions |

Recent studies have demonstrated that this compound can be used to synthesize well-ordered mesoporous silica-supported ruthenium nanoparticles, which exhibit high selectivity for the reduction of functionalized nitroarenes .

Case Study 1: Synthesis of Antifungal Agents

A study focused on the synthesis of antifungal agents using this compound revealed that derivatives produced from this compound showed enhanced activity against fungal strains compared to non-halogenated analogs. The introduction of bromine and fluorine atoms was found to significantly improve the bioactivity and solubility of the resulting compounds .

Case Study 2: Catalytic Applications

Research on mesoporous silica-supported catalysts demonstrated that incorporating this compound into catalyst structures resulted in improved catalytic performance for selective reductions. The study highlighted the stability and recyclability of these catalysts over multiple cycles, showcasing their potential for industrial applications .

作用機序

The mechanism of action of 2-Bromo-5-fluoroaniline depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary based on the derivative or final product synthesized from this compound .

類似化合物との比較

Similar Compounds

- 2-Bromo-4-fluoroaniline

- 2-Bromo-3-fluoroaniline

- 4-Bromo-2-fluoroaniline

- 5-Bromo-2-fluoroaniline

Uniqueness

2-Bromo-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals that require this specific substitution pattern for their activity .

生物活性

2-Bromo-5-fluoroaniline, with the chemical formula C₆H₄BrFN and CAS number 1003-99-2, is an organic compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

- Molecular Weight : 190.02 g/mol

- Appearance : Solid, typically white to light yellow

- Toxicity : Classified as harmful if swallowed or if it comes into contact with skin.

Toxicity and Safety Profile

Research indicates that this compound exhibits moderate toxicity. It is classified as an irritant, posing risks to skin and eyes. The compound's safety data highlight the importance of handling it with care, particularly in laboratory settings where exposure can occur .

Anticancer Potential

One of the most promising aspects of this compound is its potential as an anticancer agent. It serves as an intermediate in the synthesis of various pharmaceuticals, including compounds that target cancer cells. For example, derivatives of this compound have shown activity against sensitive tumor cells by inducing apoptosis through mechanisms involving the aryl hydrocarbon receptor (AhR) pathway .

Research Findings and Case Studies

- Synthesis and Derivatives :

-

Pharmacological Studies :

- In vitro studies have indicated that certain derivatives of this compound can inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism. This inhibition suggests potential interactions with other pharmaceuticals, necessitating further investigation into drug-drug interactions .

-

Comparative Studies :

- A comparative analysis of structurally similar compounds revealed that while many share biological activities, this compound exhibits unique properties due to its specific halogen substitutions. For instance, compounds like 2-bromoaniline and 4-fluoroaniline lack one of the halogens and thus show different reactivity profiles.

Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromoaniline | Bromine at position 2 | Lacks fluorine; simpler structure |

| 4-Fluoroaniline | Fluorine at position 4 | Lacks bromine; different reactivity |

| 3-Bromo-4-fluoroaniline | Bromine at position 3, fluorine at 4 | Different substitution pattern |

| 2-Chloro-5-fluoroaniline | Chlorine instead of bromine | Different halogen; may exhibit different reactivity |

| 3-Nitro-4-bromoaniline | Nitro group at position 3 | Introduces a nitro group affecting reactivity |

特性

IUPAC Name |

2-bromo-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTXFEKVHSFTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378367 | |

| Record name | 2-Bromo-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-99-2 | |

| Record name | 2-Bromo-5-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the preparation method for 2-bromo-5-fluoroaniline described in the research paper?

A1: The research paper [] outlines a novel method for synthesizing this compound. The significance lies in its advantages over potential previous methods. The authors emphasize the following benefits:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。